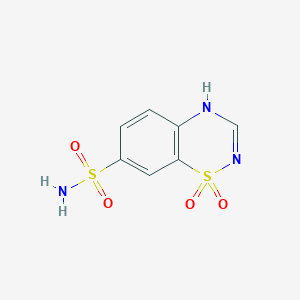

2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide

Übersicht

Beschreibung

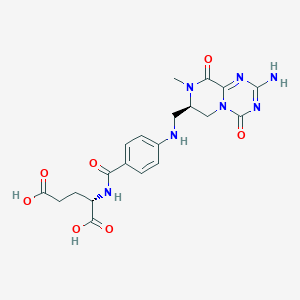

2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide, also known as Hydrochlorothiazide tetra-methyl derivative, is a chemical compound with the formula C11H16ClN3O4S2 and a molecular weight of 353.845 .

Synthesis Analysis

The compound has been used as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C11H16ClN3O4S2/c1-13(2)20(16,17)10-6-11-9(5-8(10)12)14(3)7-15(4)21(11,18)19/h5-6H,7H2,1-4H3 .Chemical Reactions Analysis

The compound has been reported to be an effective and selective inhibitor of insulin release from rat pancreatic B cells . It has also been used as a catalyst in the synthesis of various derivatives .Physical and Chemical Properties Analysis

The compound has a molecular weight of 353.845 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Hydrochlorothiazide, a derivative of 2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide, has been studied for impurity analysis. A high-pressure liquid chromatography method was developed for detecting a specific impurity, a methylene bridged pair of hydrochlorothiazide molecules. This study shows the compound's importance in analytical chemistry for quality control and purity analysis in pharmaceuticals (Fang et al., 2001).

Structural and Binding Studies

Research on hydrochlorothiazide's transformation into its N-nitroso-derivative and subsequent complex formation with crown ethers highlights its structural flexibility and potential for forming diverse molecular complexes. This study provides insight into the compound's structural properties and its potential for forming various molecular interactions (Simonov et al., 2005).

Catalytic Applications

The compound has been used as a homogeneous catalyst in the synthesis of organic compounds like 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. Its efficacy as a catalyst underlines its potential in synthetic organic chemistry and green chemistry protocols (Khazaei et al., 2015).

High-Pressure Structural Studies

Chlorothiazide, another derivative, was studied under high-pressure conditions, revealing a phase transition and providing insights into its polymorphism. Such studies are crucial for understanding the physical properties of pharmaceutical compounds under different environmental conditions (Oswald et al., 2010).

Molecular Docking Studies

The synthesis and characterization of new benzothiadiazine derivatives have been explored, with molecular docking studies suggesting potential interactions with AMPA receptors. These findings open avenues for exploring benzothiadiazine derivatives as modulators in neuropharmacology [(Etsè et al., 2021)](https://consensus.app/papers/preparation-novel-etsè/0bf698948e605591b709866cdcc92bd2/?utm_source=chatgpt).

Crystal Structure Analysis

Several studies have focused on the crystal structure analysis of benzothiadiazine derivatives, revealing intricate details about molecular conformations and intermolecular interactions. This information is vital for understanding the solid-state properties of these compounds, which can influence their behavior in pharmaceutical formulations and other applications (Gelbrich et al., 2010).

Thermolysis Studies

Research into the thermolysis of benzothiadiazine derivatives like 2H-1,2,3-Benzothiadiazine 1,1-dioxide has been conducted to explore their stability and potential decomposition pathways. This is crucial for understanding the thermal behavior of these compounds, which is relevant for both storage and processing in various applications (King et al., 1971).

Free Radical Scavenging Activity

Benzothiadiazine derivatives have been synthesized and tested for their free radical scavenging activity, indicating their potential use as antioxidants. This suggests possible applications in protecting against oxidative stress-related damage in biological systems (Tait et al., 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of this compound, has been the subject of various pharmacological studies, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The future directions of research on this compound could involve further exploration of these pharmacological activities.

Eigenschaften

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-4H,(H,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVXNZNOSZFBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)N=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879079 | |

| Record name | 124-BENZTHIADIAZIN,11-O2-7SULFAMYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-75-5 | |

| Record name | 124-BENZTHIADIAZIN,11-O2-7SULFAMYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3326097.png)